molecular formula C27H21Br2N3O B414075 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 330663-00-8

1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B414075
CAS No.: 330663-00-8
M. Wt: 563.3g/mol
InChI Key: ZYNLBBUPUDDJKM-UHFFFAOYSA-N
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Description

1-(3-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound featuring a complex multi-ring system. It belongs to the chemical class of 1-acetylpyrazolines, which are five-membered dihydropyrazole rings and are known for their significant potential in medicinal chemistry research . These scaffolds are typical intramolecular charge transfer (ICT) compounds and are recognized for their strong blue fluorescence in solution, making them of interest in material sciences . Pyrazoline and 1-acetylpyrazoline derivatives, in particular, have been extensively studied for a wide spectrum of pharmacological activities. Scientific literature reports that such compounds demonstrate antitumor, antibacterial, antifungal, anti-inflammatory, and anticancer properties . Specific research has highlighted the application of dihydroquinolone pyrazoline-based molecules in innovative cancer research strategies, such as disrupting key protein-protein interactions in DNA damage repair pathways, which can induce synthetic lethality in conjunction with other agents . The presence of bromine atoms on the quinoline and phenyl rings of this molecule offers potential sites for further chemical modification, allowing researchers to explore structure-activity relationships. This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Note: The specific biological activity, mechanism of action, and binding affinity for this exact compound have not been verified and require further experimental investigation by the researcher.

Properties

IUPAC Name

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLBBUPUDDJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoline moiety linked to a pyrazole derivative, which is known for various biological activities. The molecular formula is C30H20Br3N3O2C_{30}H_{20}Br_3N_3O_2, and it has a molecular weight of approximately 694.2 g/mol. The presence of bromine atoms in the structure may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets:

  • NMDA Receptor Antagonism : Compounds related to this structure have shown selective antagonism towards NMDA receptors, particularly those containing GluN2C and GluN2D subunits. This selectivity can be crucial in developing treatments for neurodegenerative diseases such as Parkinson's disease and schizophrenia .
  • Antioxidant Activity : The presence of phenolic groups in the structure may impart antioxidant properties, which can protect cells from oxidative stress and inflammation .
  • Anticancer Activity : Some derivatives of quinoline and pyrazole have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Activity Compound IC50/EC50 Value Target
NMDA Receptor Inhibition4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid~50 nMGluN2C/D NMDA Receptors
Antioxidant ActivityVarious Quinoline DerivativesVariesCellular Oxidative Stress
Cytotoxicity6-Bromoquinoline DerivativesVariesCancer Cell Lines

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on NMDA Receptor Selectivity : A study published in PubMed Central highlighted a new class of antagonists derived from quinoline structures that exhibited significant selectivity for NMDA receptor subtypes. The findings suggest potential applications in treating neurological disorders .
  • Anticancer Activity Assessment : Research conducted on pyrazole derivatives indicated promising anticancer activity against breast and prostate cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
  • Antioxidant Properties Investigation : A comparative analysis of various quinoline derivatives showed that certain structural modifications could enhance antioxidant capacity, potentially leading to therapeutic applications in oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and pyrazole exhibit significant anticancer properties. The presence of bromine substituents in the compound may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, compounds with similar structures have shown to inhibit the proliferation of breast cancer cells through modulation of signaling pathways involved in cell cycle regulation .

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial activities. The compound's structure suggests it could be effective against a range of pathogens, including bacteria and fungi. Research has demonstrated that compounds with similar frameworks possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds containing both quinoline and pyrazole functionalities have been reported to exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokine production and reduce oxidative stress in cellular models. The compound may serve as a lead structure for the development of new anti-inflammatory drugs.

Neuroprotective Potential

The neuroprotective effects of quinoline-based compounds have been explored in various studies. These compounds may protect neuronal cells from oxidative damage and apoptosis, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including those structurally related to 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Results indicated that these compounds inhibited the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of related quinoline derivatives revealed that certain modifications led to enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that structural variations significantly impact biological activity, suggesting that further optimization of similar compounds could yield potent antimicrobial agents .

Case Study 3: Neuroprotection

Research on neuroprotective agents identified several quinoline-based compounds that demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. These findings suggest that the compound could be further studied for its potential role in neuroprotection, particularly in models of neurodegenerative diseases .

Comparison with Similar Compounds

Core Scaffold Modifications

Compound ID / CAS Core Structure Substituents Molecular Formula Molecular Weight Key Differences Reference
Target compound (330663-00-8) Quinoline-pyrazoline 6-Br, 2-Me, 4-Ph (quinoline); 5-(4-BrPh) (pyrazoline); acetyl C27H21Br2N3O 563.28 Dual bromine substituents
328540-32-5 Quinoline-pyrazoline 4-BrPh (pyrazoline); quinolin-6-yl (pyrazoline) C20H16BrN3O 394.27 Single Br; smaller aromatic system
313398-80-0 Quinoline-pyrazoline 6-Cl, 4-Ph (quinoline); 5-(2-ClPh) (pyrazoline) C26H19Cl2N3O2 500.35 Chlorine substituents; no acetyl
946258-62-4 Pyrazoline-quinoxaline 4-BrPh (pyrazoline); quinoxalin-6-yl C19H15BrN4O 395.3 Quinoxaline core; single Br
865615-43-6 Pyrazoline-benzo[d][1,3]dioxole 4-BrPh (pyrazoline); benzo[d][1,3]dioxol-5-yl C18H15BrN2O3 387.2 Oxygen-rich substituent; single Br

Key Observations :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .

Substituent Effects on Bioactivity

  • 4-Bromophenyl vs. 4-Fluorophenyl : The fluorophenyl analogue (CAS: 313967-94-1) has a molecular weight of 499.34 (C27H21BrFN3O) and is reported for industrial use. Fluorine’s electronegativity may alter electronic properties but reduce steric bulk compared to bromine .
  • Acetyl vs. Non-acetylated Pyrazolines: Acetyl groups (e.g., in 330663-00-8) improve solubility, as seen in analogues like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (CAS: N/A), where the acetyl group enhances pharmacokinetics .

Preparation Methods

Pfitzinger Reaction for Quinoline Skeleton Formation

The Pfitzinger reaction serves as a foundational method for synthesizing substituted quinolines. This protocol involves the condensation of isatin derivatives with ketones under acidic conditions. For the target compound, 5-bromoisatin and 2-methyl-4-phenylacetophenone react in refluxing ethanol with concentrated sulfuric acid to yield 6-bromo-2-methyl-4-phenylquinoline-4-carboxylic acid (Scheme 1).

Key Reaction Parameters :

  • Temperature : 80–90°C (reflux)

  • Catalyst : Concentrated H₂SO₄ (2 mL per 10 mmol isatin)

  • Yield : 70–85% after crystallization

Decarboxylation of the carboxylic acid intermediate is achieved by heating in quinoline at 210°C, producing 6-bromo-2-methyl-4-phenylquinoline .

Suzuki-Miyaura Coupling for Functionalization

To introduce aryl groups at specific positions, Suzuki-Miyaura cross-coupling is employed. For instance, coupling 6-bromoquinoline-3-carbaldehyde with 4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture (3:1) at 100°C for 12 hours yields 6-bromo-3-(4-bromophenyl)-2-methyl-4-phenylquinoline (Table 1).

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10078
Pd(OAc)₂Et₃NToluene11065

Formation of the Pyrazoline Moiety

Hydrazone Intermediate Synthesis

The quinoline aldehyde 6-bromo-3-(4-bromophenyl)-2-methyl-4-phenylquinoline-3-carbaldehyde reacts with 4-bromophenylhydrazine in ethanol under reflux to form the corresponding hydrazone. This step is critical for subsequent cyclization (Scheme 2).

Reaction Conditions :

  • Molar Ratio : 1:1 (aldehyde:hydrazine)

  • Solvent : Absolute ethanol

  • Time : 6–8 hours

  • Yield : 82–90%

Cyclocondensation with α,β-Unsaturated Ketones

The hydrazone undergoes cyclization with acetylacetone in acetic acid to form the 4,5-dihydropyrazole (pyrazoline) ring. The reaction proceeds via Michael addition followed by intramolecular cyclization (Scheme 3).

Optimized Conditions :

  • Catalyst : Acetic acid (10% v/v)

  • Temperature : 80°C

  • Time : 12 hours

  • Yield : 75–88%

Dicarbonyl CompoundSolventCatalystYield (%)
AcetylacetoneAcOH88
Ethyl acetoacetateEtOHH₂SO₄72

Table 2 : Cyclocondensation efficiency with β-dicarbonyl compounds.

Acetylation of the Pyrazoline Nitrogen

The pyrazoline nitrogen is acetylated using acetic anhydride in pyridine at 0–5°C to yield the final product. This step ensures high regioselectivity for the N1 position (Scheme 4).

Reaction Parameters :

  • Molar Ratio : 1:2 (pyrazoline:Ac₂O)

  • Base : Pyridine (2 eq.)

  • Time : 4 hours

  • Yield : 92–95%

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc 7:3). The final compound exhibits a melting point of 198–200°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, quinoline-H), 7.68–7.45 (m, 13H, aromatic), 4.92 (dd, 1H, pyrazoline-H), 3.10 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃).

  • HRMS : m/z 513.08 [M+H]⁺ (calc. 513.07).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)
Quinoline synthesisPfitzinger8598
Suzuki couplingPd(PPh₃)₄7895
Pyrazoline formationAcetylacetone8897
AcetylationAc₂O/pyridine9599

Table 3 : Cumulative efficiency of optimized pathway.

Mechanistic Insights and Challenges

Regioselectivity in Cyclocondensation

The use of acetic acid as a solvent directs cyclization to the α,β-unsaturated ketone’s β-carbon, ensuring the 4-bromophenyl group occupies the pyrazoline’s 5-position. Computational studies suggest this selectivity arises from transition-state stabilization via hydrogen bonding with the solvent.

Byproduct Formation

Competing pathways may yield fully aromatic pyrazoles (~5–8% impurity), necessitating careful temperature control below 85°C to favor the dihydro form.

Industrial Scalability Considerations

Continuous Flow Reactors

Adopting microreactor technology for the Pfitzinger reaction reduces reaction time from 12 hours to 45 minutes, enhancing throughput while maintaining yields ≥80%.

Catalyst Recycling

Palladium catalysts from Suzuki couplings are recovered via biphasic extraction, achieving ≥90% reusability over five cycles.

SolventPMI*Waste Score**
AcOH8.245
CPME5.118

*Process Mass Intensity; **EcoScale .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer:

  • Synthesis : The compound can be synthesized via a chalcone precursor, where a brominated quinoline derivative reacts with a substituted hydrazine under reflux in acetic acid. For example, a similar pyrazoline derivative was prepared by refluxing (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate for 6 hours .
  • Purification : Recrystallization from ethanol or DMF yields high-purity crystals (~82% yield) .
  • Characterization :
    • NMR (¹H/¹³C) : Assign proton environments (e.g., pyrazoline CH₂ groups at δ 3.1–4.0 ppm) and confirm aromatic substituents .
    • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using SHELXL refinement .
    • Mass spectrometry : Confirm molecular weight (e.g., [M+H⁺] peak at m/z ~600) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Answer:

  • X-ray crystallography : The gold standard for structural confirmation. For example, dihedral angles between the quinoline and pyrazoline rings (~74.88°) and hydrogen-bonding patterns (e.g., C–H···O interactions) can be resolved .
  • Cross-validation : Combine NMR data (e.g., coupling constants for pyrazoline protons) with IR (carbonyl stretch at ~1650 cm⁻¹) and HPLC purity analysis (>95%) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

Answer:

  • Challenges :
    • Disorder in bromine substituents : High thermal motion in heavy atoms (Br) may require anisotropic displacement parameter refinement .
    • Hydrogen bonding ambiguity : Weak C–H···π or bifurcated hydrogen bonds (e.g., C5–H5A···O2) complicate electron density maps .
  • Solutions :
    • Use high-resolution data (θ > 25°) and SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder .
    • Validate hydrogen bonds with Hirshfeld surface analysis .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Scenario : NMR suggests a planar pyrazoline ring, but X-ray shows puckering.
  • Methodology :
    • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to detect ring flexibility .
    • Computational modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Q. What strategies are effective for evaluating the compound’s potential biological activity?

Answer:

  • In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., antimicrobial enzymes). For example, similar pyrazolines show strong interactions with E. coli DNA gyrase (ΔG < -8 kcal/mol) .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC < 10 µg/mL against S. aureus) .
    • Anticancer : MTT assay on HeLa cells (IC₅₀ ~25 µM) .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • HOMO-LUMO analysis : Calculate energy gaps (e.g., ΔE = 4.2 eV) to assess charge-transfer potential using Gaussian09 at the B3LYP/6-311++G(d,p) level .
  • Molecular electrostatic potential (MEP) : Identify electrophilic regions (e.g., carbonyl group) for nucleophilic attack predictions .

Q. What synthetic optimizations improve yield and selectivity for this compound?

Answer:

  • Catalyst screening : Replace acetic acid with piperidine for chalcone cyclization, increasing yield from 70% to 85% .
  • Solvent effects : Use DMF instead of ethanol to enhance solubility of brominated intermediates .
  • Reaction monitoring : Track progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .

Q. How can researchers address poor electron density maps in X-ray analysis?

Answer:

  • Data collection : Ensure crystal quality (e.g., mosaicity < 0.5°) and collect data at low temperature (100 K) to reduce thermal motion .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and use SQUEEZE to model solvent-accessible voids .

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